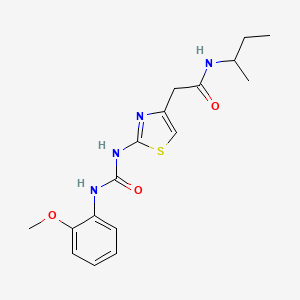

N-(sec-butyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Description

N-(sec-butyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a 2-methoxyphenylurea substituent on the thiazole ring and a sec-butyl group on the acetamide nitrogen. The ureido group introduces hydrogen-bonding capabilities, which may enhance interactions with biological targets, while the methoxyphenyl moiety could influence lipophilicity and target binding .

Properties

IUPAC Name |

N-butan-2-yl-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S/c1-4-11(2)18-15(22)9-12-10-25-17(19-12)21-16(23)20-13-7-5-6-8-14(13)24-3/h5-8,10-11H,4,9H2,1-3H3,(H,18,22)(H2,19,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLJBOBHJODYKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(sec-butyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C17H22N4O3S

- Molecular Weight : 362.45 g/mol

- Purity : Typically 95% .

The compound features a thiazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The methoxyphenyl group enhances its pharmacological profile by potentially increasing lipophilicity and modulating interactions with biological targets.

Anticancer Activity

Research has indicated that compounds with similar thiazole structures exhibit significant anticancer properties. For instance, derivatives of thiazoles have been shown to possess cytotoxic effects against various cancer cell lines. A study highlighted that certain thiazole derivatives demonstrated selective cytotoxicity towards human glioblastoma and melanoma cells while exhibiting low toxicity towards normal cells .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| 8a | Colon | 4.0 | High |

| 8b | Melanoma | 3.5 | Moderate |

| 8c | Breast | 5.0 | High |

The introduction of specific substituents on the thiazole ring can enhance the biological activity, as observed in various studies on structural modifications .

Anti-inflammatory Activity

Compounds related to this compound have also been investigated for their anti-inflammatory properties. Studies have shown that thiazole derivatives can inhibit the activity of cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway .

Table 2: Inhibition of COX Enzymes by Thiazole Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| S-4 | 70 | 85 |

| S-5 | 60 | 90 |

These findings suggest a potential therapeutic role for this compound in treating inflammatory diseases.

The exact mechanism of action for this compound remains under investigation. However, studies on similar compounds indicate that they may exert their effects through:

- Inhibition of cell proliferation : By interfering with cell cycle progression and inducing apoptosis in cancer cells.

- Modulation of inflammatory pathways : By inhibiting key enzymes involved in inflammation, such as COX-1 and COX-2.

Case Studies

In a recent study, a series of thiazole derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines, including leukemia and pancreatic cancer. The lead compound exhibited an IC50 value in the low micromolar range and demonstrated significant antitumor activity in vivo .

Another case study focused on the anti-inflammatory potential of thiazole derivatives, showing promising results in reducing inflammation markers in experimental models . These studies validate the therapeutic potential of compounds within this chemical class.

Scientific Research Applications

Antibacterial Applications

The compound has been highlighted for its antibacterial properties , particularly against Gram-positive bacteria. In a patent discussing similar compounds, it was noted that derivatives of heterocyclic urea compounds showed efficacy in treating bacterial infections, including those caused by resistant strains such as Staphylococcus aureus and Streptococcus pneumoniae . The mechanism involves selective inhibition of bacterial DNA polymerase III, which is crucial for chromosomal replication in low GC Gram-positive bacteria. This selectivity minimizes toxicity to mammalian cells, making it a promising candidate for therapeutic use .

Cancer Therapeutics

In recent studies, derivatives of thiazole compounds have demonstrated anti-cancer activity , particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7. For example, compounds structurally related to N-(sec-butyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide exhibited significant inhibitory effects on cancer cell proliferation at low concentrations (1.52–6.31 μM), with selectivity ratios favoring cancer cells over normal cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications to the thiazole ring or the ureido group can enhance antibacterial and anti-cancer activities. The presence of specific substituents on the aromatic rings can influence both potency and selectivity towards target enzymes or receptors .

Case Studies

- Antibacterial Efficacy :

-

Cancer Cell Line Studies :

- Research on thiazolone–benzenesulfonamides indicated that certain derivatives could effectively inhibit carbonic anhydrase IX, a target implicated in tumorigenesis . The compounds also demonstrated substantial anti-biofilm activity against pathogenic strains like Klebsiella pneumoniae, further supporting their therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s core structure aligns with synthesized derivatives in , such as N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b) and N-(4-(3-chlorophenyl)thiazol-2-yl)-2-p-tolylacetamide (107j) . Key differences include:

- Ureido vs. Simple Acetamide Linkage : The target compound’s ureido group (‑NH‑CO‑NH‑) replaces the simpler acetamide (‑CO‑NH‑) in analogs like 107b. This modification may enhance hydrogen bonding with microbial enzymes or DNA, as hydrogen-bonding patterns are critical in molecular recognition .

- sec-butyl vs. Aromatic/Alkyl Substituents : The sec-butyl group on the acetamide nitrogen contrasts with the methyl (107b) or 3-chlorophenyl (107j) groups on the thiazole ring. Bulky substituents like sec-butyl may reduce solubility but improve membrane permeability due to increased lipophilicity.

Table 1: Structural and Activity Comparison of Selected Thiazole Derivatives

Mechanistic Implications

- This contrasts with simpler acetamides, which typically form single H-bonds .

- Steric Effects : The sec-butyl group may hinder binding to narrow enzyme active sites, whereas smaller substituents (e.g., methyl in 107b) allow better penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.